molecular formula C20H11Cl2N8Na3O10S3 B15137327 trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

Cat. No.: B15137327
M. Wt: 759.4 g/mol
InChI Key: CMCWJAWGROJDDZ-UHFFFAOYSA-K
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Description

Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate typically involves a multi-step process:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative containing sulfonate groups.

    Substitution Reaction: The resulting compound undergoes further substitution reactions with triazine derivatives to introduce the dichloro-1,3,5-triazin-2-yl group.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:

    Large-scale diazotization and coupling reactions: .

    Purification steps: such as filtration, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium dithionite or zinc dust in acidic conditions.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

    Oxidation products: Various oxidized aromatic compounds.

    Reduction products: Aromatic amines.

    Substitution products: Compounds with substituted triazine rings.

Scientific Research Applications

Chemistry

    Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.

    Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.

Biology and Medicine

    Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.

    Medical Diagnostics: Utilized in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Textile Industry: Widely used as a dye for coloring fabrics.

    Paper Industry: Employed in the production of colored paper products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include:

    Interaction with aromatic rings: The azo group (-N=N-) and the aromatic rings in the compound interact with light, leading to color formation.

    Binding to substrates: In biological applications, the compound binds to specific substrates, allowing for visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

    Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate: Similar in structure and properties.

    Other Azo Dyes: Compounds such as methyl orange and Congo red, which also contain azo groups and are used as dyes.

Uniqueness

    Structural Features: The presence of the dichloro-1,3,5-triazin-2-yl group makes this compound unique compared to other azo dyes.

    Applications: Its specific applications in biological staining and medical diagnostics set it apart from other dyes.

Properties

Molecular Formula

C20H11Cl2N8Na3O10S3

Molecular Weight

759.4 g/mol

IUPAC Name

trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3

InChI Key

CMCWJAWGROJDDZ-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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